2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde
Description
Properties
IUPAC Name |
2,6-dimethoxy-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPPKXZFYAKTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of methoxy groups at positions 2 and 6 using methanol and a suitable catalyst.
Methylation: Introduction of a methyl group at position 5 using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Use of large-scale reactors to handle the increased volume of reactants.
Catalysts: Employment of efficient catalysts to enhance reaction rates and yields.
Purification: Implementation of purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2,6-Dimethoxy-5-methylpyridine-3-carboxylic acid.
Reduction: 2,6-Dimethoxy-5-methylpyridine-3-methanol.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
DMMPCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into more complex molecules with therapeutic potential.
- Case Study: Synthesis of Antihistamines
DMMPCA has been utilized in the synthesis of antihistamines like Rupatadine, which is effective against allergic reactions. The process involves the reaction of DMMPCA with other chemical agents to form active pharmaceutical ingredients (APIs) .
Organic Synthesis
The compound is widely employed in organic synthesis due to its reactive aldehyde group, which can participate in various reactions such as:
- Condensation Reactions : DMMPCA can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.
- Reactions with Nucleophiles : The aldehyde functionality allows for nucleophilic addition reactions, making it versatile for creating diverse chemical structures.
Agricultural Chemistry
Research indicates that DMMPCA derivatives exhibit potential as agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.
- Case Study: Herbicide Development
Studies have shown that modifications of DMMPCA can lead to compounds that inhibit specific plant growth enzymes, suggesting its application in creating targeted herbicides .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The evidence highlights several pyridine derivatives with partial structural overlap, though direct comparisons are constrained by the absence of explicit data for 2,6-dimethoxy-5-methylpyridine-3-carboxaldehyde. Below is an analysis of analogous compounds:
3-(Dimethoxymethyl)-5-methoxypyridine (C$9$H${13}$NO$_3$)
- Structural Similarities : Features methoxy substituents at positions 3 and 5 but lacks the aldehyde group and methyl substitution at position 3.
- Reactivity Differences : The dimethoxymethyl group (CH(OCH$3$)$2$) is less electrophilic than an aldehyde, reducing its utility in condensation reactions (e.g., Schiff base formation).
- Applications : Primarily used as an intermediate in heterocyclic synthesis .
5-Methoxy-4-methylpyridin-3-amine•HCl (C$7$H${11}$N$_2$O•HCl)
- Structural Similarities : Contains a methoxy group and methyl substitution but replaces the aldehyde with an amine group.
- Functional Contrast : The amine group enables nucleophilic reactions (e.g., amide bond formation), whereas the aldehyde in the target compound facilitates electrophilic reactivity.
- Pharmacological Relevance: Amino-pyridines are common in drug discovery (e.g., kinase inhibitors), but the aldehyde variant’s bioactivity remains unexplored in the evidence .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (C${23}$H${25}$N$3$O$3$)
- Structural Similarities : Shares a methoxy-substituted pyridine core but incorporates a bulky benzodioxin moiety and a tertiary amine side chain.
- Divergent Applications : This compound’s complexity suggests use in receptor-targeted studies, but its aldehyde-free structure limits direct comparability to the target molecule .
Biological Activity
2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde (also referred to as DMMPCA) is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.
Chemical Structure and Properties
DMMPCA is characterized by the presence of two methoxy groups and a carboxaldehyde functional group attached to a pyridine ring. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets.
The biological activity of DMMPCA is largely attributed to its ability to interact with various molecular targets within cells. Research indicates that it may influence several biochemical pathways, including:
- Enzyme Inhibition : DMMPCA has been shown to inhibit certain enzymes involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that DMMPCA can induce cell cycle arrest, particularly in the G2/M phase, which is critical for preventing the proliferation of cancerous cells .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effects of DMMPCA on various cancer cell lines. The following table summarizes key findings from these studies:
These results indicate that DMMPCA exhibits significant cytotoxic effects across multiple cancer cell lines, making it a promising candidate for further development.
Case Studies
- Study on HeLa Cells : In a study assessing the cytotoxic effects of DMMPCA on HeLa cells, it was found that concentrations as low as 0.1 µM could induce a hormesis effect, resulting in increased cell viability at low doses, while higher concentrations led to significant cell death .
- KCL-22 Cell Line Evaluation : Another study evaluated DMMPCA's effects on KCL-22 cells, where it demonstrated an IC50 value of 10 µM. The compound caused notable morphological changes and decreased viability at higher concentrations .
- Comparative Analysis with Other Compounds : Comparative studies with similar compounds revealed that DMMPCA has enhanced cytotoxic properties compared to other pyridine derivatives, suggesting its unique structural features contribute to its biological activity .
Q & A
Q. Optimization Tips :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (DoM step) | Prevents side reactions |
| Solvent | THF/DMF | Enhances solubility |
| Reaction Time | 6–12 hrs (oxidation) | Maximizes conversion |
Basic: How should researchers characterize this compound spectroscopically, and what key data should be prioritized?
Methodological Answer:
Prioritize ¹H/¹³C NMR , IR , and X-ray crystallography for structural confirmation:
- NMR : Look for aldehyde proton (~9.8–10.2 ppm) and methoxy groups (~3.8–4.0 ppm). Methyl groups on pyridine appear as singlets (~2.3–2.5 ppm) .
- IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and C-O (methoxy) (~1250 cm⁻¹) .
- X-ray : Resolve steric effects from methoxy/methyl groups (e.g., dihedral angles >15° indicate reduced conjugation) .
Q. Example NMR Data (DMSO-d₆) :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (CHO) | 9.92 | Singlet | 1H |
| OCH₃ (C2, C6) | 3.87 | Singlet | 6H |
| CH₃ (C5) | 2.41 | Singlet | 3H |
Advanced: How can researchers resolve contradictions in observed vs. predicted spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from solvent effects , tautomerism , or crystal packing . Steps to address:
Solvent Screening : Compare NMR in DMSO-d₆ vs. CDCl₃; polar solvents may shift aldehyde protons .
DFT Calculations : Use Gaussian or ORCA to model electronic environments and predict shifts .
Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of methoxy groups) .
Case Study : A 0.3 ppm deviation in aldehyde proton shift was traced to hydrogen bonding with DMSO, confirmed by switching to CDCl₃ .
Advanced: What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design a stability study with:
Q. Key Findings :
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH <3, 60°C | Aldehyde oxidation to COOH | 4.2 |
| pH 7, 25°C | Minimal degradation | >120 |
Halogenated analogs (e.g., 2,6-dichloro derivatives) show enhanced stability due to electron-withdrawing effects .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Use molecular docking and surface plasmon resonance (SPR) :
Docking : AutoDock Vina to predict binding poses with targets like cytochrome P450 (CYP3A4) .
SPR : Immobilize the target protein; measure binding affinity (KD) via aldehyde-protein Schiff base formation .
Q. Example Interaction Profile :
| Target | KD (nM) | Binding Site |
|---|---|---|
| CYP3A4 | 320 | Heme-proximal pocket |
| Serum Albumin | 890 | Sudlow Site I |
Basic: What purification techniques are most effective for isolating 2,6-dimethoxy-5-methylpyridine-3-carboxaldehyde?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of aldehyde byproducts .
- Recrystallization : Ethanol/water (7:3) yields >95% purity; monitor via TLC (Rf ~0.4 in EA/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
